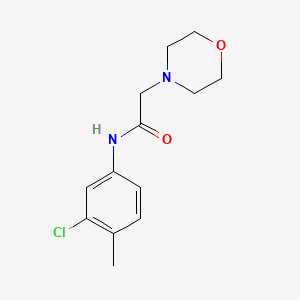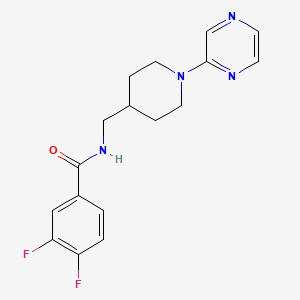
3,4-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluorine atoms at the 3 and 4 positions, and a piperidine ring attached to a pyrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of pyrazine with piperidine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.
-
Benzamide Formation: : The next step involves the introduction of the benzamide moiety. This is typically done by reacting the piperidine intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to facilitate the nucleophilic substitution reaction.
-
Final Coupling: : The final step is the coupling of the benzamide with the piperidine intermediate. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, which can be catalyzed by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The difluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a catalyst or a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Conversion to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
3,4-Difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in targeting neurological pathways and receptors due to its piperidine and pyrazine components.
-
Biological Studies: : The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic uses.
-
Chemical Biology: : It serves as a tool compound in chemical biology to study the interactions of small molecules with biological macromolecules.
-
Pharmaceutical Development: : The compound is explored for its potential in drug development, particularly for conditions such as cancer, inflammation, and infectious diseases.
作用机制
The mechanism of action of 3,4-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands of certain receptors, while the pyrazine moiety can enhance binding affinity and specificity. The difluorobenzamide core may contribute to the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
3,4-Difluorobenzamide: Lacks the piperidine and pyrazine moieties, making it less specific in its biological activity.
N-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)benzamide: Similar structure but without the difluorine substitution, which may affect its binding properties and stability.
Pyrazine-2-carboxamide derivatives: These compounds share the pyrazine moiety but differ in their overall structure and biological activity.
Uniqueness
3,4-Difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its combination of a difluorobenzamide core with a piperidine-pyrazine moiety, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a therapeutic agent by improving binding specificity and stability.
属性
IUPAC Name |
3,4-difluoro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c18-14-2-1-13(9-15(14)19)17(24)22-10-12-3-7-23(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFSAGFUQKEUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl N-methyl-N-[2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2663491.png)
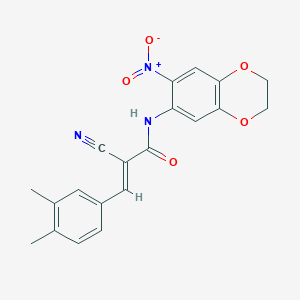
![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2663497.png)

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide](/img/structure/B2663499.png)
![5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2663500.png)
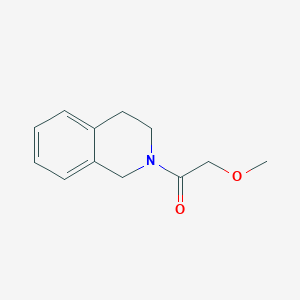
![2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide](/img/structure/B2663504.png)
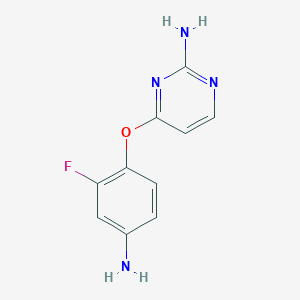
![3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2663506.png)
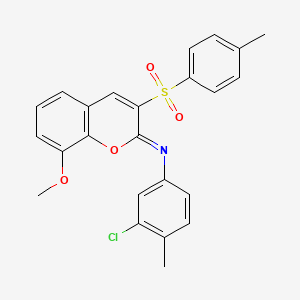
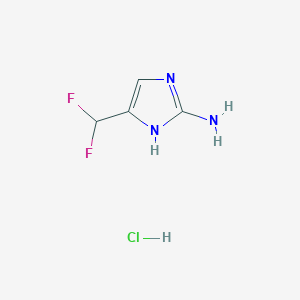
![6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2663512.png)
